Isobutyl (hydroxymethyl)carbamate

Description

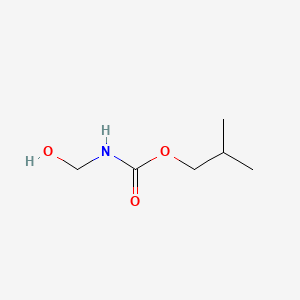

Structure

2D Structure

3D Structure

Properties

CAS No. |

67953-32-6 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methylpropyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

ZOUPSODOXQZUIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)NCO |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl Hydroxymethyl Carbamate and Analogous N Hydroxymethyl Carbamates

Traditional Synthetic Pathways

Traditional methods for synthesizing N-hydroxymethyl carbamates often rely on well-established reactions, including carbamate (B1207046) formation through amination and carbonylation, rearrangement reactions to create key intermediates, and the use of specific reagents like hydroxylamine (B1172632) and chloroformates. A convenient method for the synthesis of (hydroxymethyl)carbamates involves the reaction of the corresponding carbamate with formaldehyde (B43269). orgsyn.orgacs.org For instance, benzyl (B1604629) hydroxymethyl carbamate can be prepared by reacting benzyl carbamate with an aqueous solution of formaldehyde in the presence of potassium carbonate. orgsyn.org

Carbamate Formation via Amination and Carbonylation Approaches

The formation of the carbamate functional group is a cornerstone of these synthetic routes. Amination and carbonylation reactions are direct approaches to constructing the carbamate moiety. These methods typically involve the reaction of an amine with a carbonyl source. nih.gov

One common strategy is the oxidative carbonylation of amines. unizar.es This process introduces a carbonyl group and an alkoxy group to an amine, forming the carbamate. For example, rhodium-catalyzed oxidative carbonylation has been shown to efficiently convert amines and alcohols into a wide range of carbamates using carbon monoxide and an oxidant. unizar.es Another approach involves the reaction of amines with dialkyl carbonates in the presence of a catalyst to produce carbamates. google.com

Rearrangement Reactions (e.g., Hofmann, Curtius) in N-Hydroxymethyl Carbamate Precursor Synthesis

Rearrangement reactions, such as the Hofmann and Curtius rearrangements, are powerful tools for synthesizing primary amines, which are key precursors to N-hydroxymethyl carbamates. wikipedia.orgtcichemicals.comwikipedia.org These reactions involve the transformation of a carboxylic acid derivative into an isocyanate, which can then be trapped with an alcohol to form a carbamate. wikipedia.orgtcichemicals.comwikipedia.org

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds through an isocyanate intermediate, which can be reacted with an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com Various reagents can be used to facilitate this transformation, including bromine in the presence of a strong base, or more modern reagents like N-bromosuccinimide (NBS) and sodium methoxide. wikipedia.orgcore.ac.ukresearchgate.net An electrochemical version of the Hofmann rearrangement has also been developed, offering a greener alternative by avoiding the use of corrosive halogens. rsc.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.orgrsc.org This isocyanate can then be trapped by nucleophiles like alcohols to form carbamates. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgnih.gov The acyl azide precursor is typically generated from a carboxylic acid. organic-chemistry.orgnih.gov

Table 1: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide wikipedia.orgtcichemicals.com | Acyl Azide (from Carboxylic Acid) wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Isocyanate wikipedia.org | Isocyanate wikipedia.org |

| Product with Alcohol | Carbamate tcichemicals.com | Carbamate wikipedia.org |

| Byproducts | Varies with reagents | Nitrogen gas wikipedia.org |

Hydroxylamine and Chloroformate Methodologies for N-Hydroxycarbamate Synthesis

The synthesis of N-hydroxycarbamates can be achieved through the reaction of hydroxylamine or its derivatives with chloroformates. rsc.orggoogle.com This method directly introduces the N-hydroxy group. For example, reacting hydroxylamine with an alkyl chloroformate in an alkaline medium can produce N-hydroxycarbamates. rsc.org Similarly, N-phenylhydroxylamine reacts with ethyl chloroformate to yield N-hydroxy-N-phenylurethane. rsc.org German patents describe the synthesis of (N-hydroxy) butyl carbamate by reacting hydroxylamine with butyl chloroformate. google.comgoogle.com

Advanced and Catalytic Synthetic Approaches

More recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for carbamate synthesis, including the use of carbon dioxide as a C1 source and the application of metal catalysts.

Carbon Dioxide Incorporation Strategies for Carbamate Formation

The utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 building block for carbamate synthesis has gained significant attention. psu.edunih.govacs.orgrsc.orgnih.gov These methods offer a greener alternative to traditional routes that often employ toxic reagents like phosgene (B1210022). psu.edu

One strategy involves the direct reaction of amines, alcohols, and CO2 in the presence of a catalyst. psu.edu Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines to their corresponding carbamates under mild conditions. psu.edu Another approach is a three-component coupling of an amine, CO2, and a halide, which can be performed under mild conditions with short reaction times. organic-chemistry.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive in the continuous synthesis of carbamates from CO2 and amines has also been reported, significantly reducing reaction times. nih.govacs.org

Metal-Catalyzed Coupling and Functionalization Reactions in Carbamate Synthesis

Metal catalysts play a crucial role in modern carbamate synthesis, enabling efficient coupling and functionalization reactions. A variety of metals, including palladium, rhodium, and indium, have been employed. nih.govunizar.esacs.org

Palladium-catalyzed reactions, for instance, can be used for the reductive carbonylation of nitroaromatics to form carbamates. nih.gov Rhodium catalysts are effective in the oxidative carbonylation of amines. unizar.es Indium-catalyzed methods have also emerged as a simple and efficient way to synthesize carbamates from amines and alkyl chloroformates. nih.gov Furthermore, alkali metal salts, such as potassium carbonate, have been shown to act as sole catalysts for the direct synthesis of carbamates from amines, silicate (B1173343) esters, and CO2, eliminating the need for ligands. acs.org

Green Chemistry Principles in N-Hydroxymethyl Carbamate Synthesis

The application of green chemistry principles to the synthesis of N-hydroxymethyl carbamates and related carbamate compounds is a significant area of research, driven by the need to reduce the environmental impact of chemical manufacturing. researchgate.net Traditional methods for carbamate synthesis have often involved hazardous reagents such as phosgene and its derivatives. nih.gov Consequently, developing safer and more sustainable alternatives has been a key focus.

A primary green approach involves the replacement of toxic reactants with more benign substances. Carbon dioxide, being non-toxic, non-corrosive, and non-flammable, is an attractive substitute for phosgene. nih.gov The direct reaction of amines, carbon dioxide, and alcohols presents a halogen-free route to carbamates. rsc.org This method allows for the synthesis of various carbamates under relatively mild conditions, sometimes even without the need for a dehydrating agent. rsc.org

Another environmentally friendly carbonyl source is dimethyl carbonate (DMC). researchgate.net The methoxycarbonylation of amines using DMC is considered a green process. researchgate.net Research has explored the use of ionic liquids as both solvent and catalyst in this reaction, which can lead to high yields of the desired carbamate. researchgate.net A significant advantage of this system is the potential for easy separation and reuse of the catalyst. researchgate.net Furthermore, conducting the methoxycarbonylation of amines with DMC in supercritical CO2 represents another innovative and environmentally benign approach. researchgate.net

The use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst, such as TiO2–Cr2O3/SiO2, also provides an effective and greener route for the synthesis of N-substituted carbamates from amines and alcohols. rsc.org This method has demonstrated high yields and the potential for catalyst reuse without significant loss of activity. rsc.org

Solvent-free reaction conditions are another cornerstone of green chemistry that has been successfully applied to carbamate synthesis. banglajol.info For instance, a simple and solvent-free methodology for preparing primary carbamates involves the reaction of sodium cyanate, an alcohol or phenol, and trichloroacetic acid, which acts as a mild and effective reagent for this transformation. banglajol.info

The development of efficient and recyclable catalysts is also crucial. researchgate.net Mesoporous silica, particularly aluminum-containing MCM-41, has shown high catalytic activity for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline (B41778) at moderate temperatures. researchgate.net Similarly, a nano-scale copper-modified chitosan (B1678972) catalyst (Cu@Sal-CS) has been developed for the synthesis of carbamates through oxidative coupling, offering an eco-friendly and cost-effective technique with a recoverable and reusable catalyst. researchgate.net

The future of carbamate synthesis, including N-hydroxymethyl carbamates, will likely focus on the continued development of highly efficient, selective, low-cost, and environmentally benign catalysts and processes that facilitate easy separation and recycling. researchgate.net

Interactive Data Table: Research Findings in Green Carbamate Synthesis

| Catalyst/Reagent System | Reactants | Key Finding |

| Basic catalysts | Aliphatic amines, Alcohols, CO2 | Halogen-free synthesis with good yields under mild conditions. rsc.org |

| Ionic liquids | Amines, Dimethyl Carbonate (DMC) | Act as both catalyst and solvent, allowing for easy product separation. researchgate.net |

| TiO2–Cr2O3/SiO2 | Amines, Urea, Alcohols | High yields (95–98%) of N-substituted carbamates and catalyst is reusable. rsc.org |

| Trichloroacetic acid (TCA) | Sodium cyanate, Phenol/Alcohol | Simple, solvent-free methodology for preparing primary carbamates. banglajol.info |

| Cu@Sal-CS (nano-catalyst) | 1,3-dicarbonyl derivatives/phenols, Amides | Efficient, recoverable, and reusable catalyst for C-O and C-N oxidative coupling. researchgate.net |

| Al-containing MCM-41 | Aniline, Dimethyl Carbonate (DMC) | High catalytic activity for carbamate synthesis at moderate temperatures. researchgate.net |

Mechanistic Investigations of Isobutyl Hydroxymethyl Carbamate Transformations

Hydrolytic Pathways and Kinetic Studies for Carbamates

The hydrolysis of carbamates, including N-hydroxymethyl derivatives, can proceed through different mechanisms depending on the pH of the environment. Generally, hydrolysis can be acid-catalyzed, neutral, or base-mediated. clemson.edu For many carbamates, alkaline hydrolysis is a significant pathway. clemson.edu

Kinetic studies on various carbamates have provided insights into their hydrolytic stability. The rate of hydrolysis is influenced by the substituents on the nitrogen and oxygen atoms of the carbamate (B1207046) group. acs.org For instance, the basic hydrolysis of tertiary carbamates often proceeds via a BAc2 mechanism, involving a bimolecular attack of a nucleophile on the acyl carbon. scielo.br In contrast, secondary carbamates may decompose through a unimolecular elimination (E1cB) mechanism if a suitable leaving group is present. scielo.br

The hydrolysis of certain carbamates has been shown to be catalyzed by buffers. researchgate.net The rate law for the reaction of amines with carbon dioxide to form carbamates can include terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The breakdown of carbamates formed from weakly basic amines often involves carbon-nitrogen bond cleavage as the rate-limiting step. researchgate.net

The pH-rate profile for the hydrolysis of some carbamates shows distinct regions corresponding to different dominant mechanisms. For example, in a study on aryl benzimidazole-1-carbamates, at low pH (up to pH 4), the reaction was found to proceed via a bimolecular attack of water on the N-protonated substrate. scielo.brresearchgate.net Between pH 4 and 7, water acts as the nucleophile in a BAc2 mechanism, while at pH > 7, the hydroxide (B78521) ion becomes the primary nucleophile. scielo.brresearchgate.net

Table 1: General Hydrolysis Mechanisms for Carbamates

| pH Range | Dominant Mechanism | Description |

| < 4 | Acid-Catalyzed | Protonation of the carbonyl oxygen or nitrogen, followed by nucleophilic attack by water. clemson.eduscielo.br |

| 4 - 7 | Neutral Hydrolysis | Nucleophilic attack by water, often following a BAc2 pathway. clemson.eduscielo.br |

| > 7 | Base-Mediated (Alkaline) Hydrolysis | Nucleophilic attack by hydroxide ions, which can proceed via BAc2 or E1cB mechanisms depending on the carbamate structure. clemson.eduscielo.br |

Thermolytic Decomposition and Cleavage Mechanisms of Carbamates to Isocyanates and Amines

The thermal decomposition, or thermolysis, of carbamates is a significant pathway for generating isocyanates, offering a phosgene-free synthetic route. mdpi.comacs.org This process involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol. butlerov.comresearchgate.net The reaction is often reversible, which can pose a challenge for industrial applications. butlerov.comresearchgate.net

Thermolysis can be carried out in either the gas or liquid phase. mdpi.combutlerov.com Gas-phase thermolysis typically requires high temperatures, around 400 °C. mdpi.com To lower the reaction temperature and minimize side reactions, liquid-phase methods have been developed, often employing high-boiling inert solvents and catalysts. mdpi.com Various transition metals and their compounds, such as those of manganese, molybdenum, and iron, have been investigated as catalysts for this process. mdpi.comresearchgate.net

The decomposition of carbamates is an endothermic process, generally requiring temperatures above 150 °C. nih.gov The stability of the carbamate and the yield of the resulting isocyanate are influenced by the structure of the alcohol and amine precursors. mdpi.com For example, a study on the thermolysis of different model carbamates showed that isopropyl-carbamate was more favorable for decomposition compared to others under the tested conditions. acs.org

Side reactions can occur during thermolysis, especially in the presence of water. The resulting isocyanate can react with water to produce an amine, which can then react with another isocyanate molecule to form a substituted urea (B33335). nih.gov Isocyanates can also react with the unreacted carbamate or with themselves to form dimers and trimers. nih.gov

The cleavage of carbamates to yield amines can also be achieved under milder, non-thermolytic conditions. For instance, various reagents and methods have been developed for the deprotection of carbamate-protected amines in organic synthesis. organic-chemistry.org

Table 2: Conditions for Carbamate Thermolysis

| Phase | Temperature Range (°C) | Catalysts | Key Features |

| Gas Phase | ~400 | Often non-catalytic, but can be used. mdpi.combutlerov.com | High energy consumption, potential for side reactions. mdpi.comresearchgate.net |

| Liquid Phase | 150 - 300+ | Transition metals and their compounds (e.g., Mn, Mo, Fe, Sn). mdpi.combutlerov.comresearchgate.net | Lower reaction temperatures, reduced side reactions. mdpi.com |

Rearrangement Processes and Intermediate Characterization (e.g., Isocyanate Intermediates)

The transformation of carbamates can involve rearrangement reactions, with the formation of isocyanate intermediates being a key step in many of these processes. The Lossen rearrangement, for example, provides a pathway for converting hydroxamic acids into carbamates via an isocyanate intermediate. organic-chemistry.org This method avoids the use of potentially hazardous reagents like azides. organic-chemistry.org

The formation of isocyanate intermediates is also central to the E1cB (Elimination Unimolecular conjugate Base) mechanism proposed for the hydrolysis of certain carbamates. rsc.org Evidence for the existence of these transient isocyanate species has been obtained through trapping experiments, where the intermediate is intercepted by an external or internal nucleophile. rsc.org

In some cases, carbamates can undergo intramolecular rearrangements. For instance, lithiated chiral oxazolidine (B1195125) carbamates have been shown to undergo a 1,2-carbamoyl rearrangement to produce α-hydroxy amides with high diastereoselectivity. nih.gov

The characterization of these reactive intermediates is often challenging due to their short lifetimes. Spectroscopic techniques and trapping experiments are crucial tools for their detection and for elucidating the reaction mechanisms. The formation of N,N'-diphenylurea in the thermolysis of methyl N-phenyl carbamate, for example, points to the formation of phenyl isocyanate as an intermediate which then reacts with aniline (B41778) formed from hydrolysis. nih.govresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of N-Hydroxymethyl Carbamates

N-hydroxymethyl carbamates possess both nucleophilic and electrophilic character, allowing them to participate in a variety of reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to a simple amine. youtube.comnih.gov However, they can still act as nucleophiles under certain conditions. For example, enamides and enecarbamates, which are related structures, have been shown to act as nucleophiles in the presence of Lewis acid catalysts. nih.gov

The carbonyl carbon of the carbamate group is an electrophilic center and is susceptible to attack by nucleophiles. youtube.com This reactivity is fundamental to the hydrolysis and aminolysis reactions of carbamates. The electrophilicity of the carbamate can be tuned by the nature of the substituents on the nitrogen and oxygen atoms. nih.gov More electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the carbamate more reactive towards nucleophiles. nih.gov

The hydroxymethyl group introduces additional reactivity. The hydroxyl group can act as a nucleophile or be a leaving group after protonation. The presence of the N-hydroxymethyl group is a common feature in the metabolites of several carbamate insecticides, formed through oxidative processes. nih.gov These N-hydroxymethyl derivatives can then undergo further transformations. nih.gov

The reactivity of carbamates is also exploited in their use as protecting groups for amines in organic synthesis. The stability of the carbamate can be modulated to allow for its selective cleavage under specific conditions, such as nucleophilic acyl substitution or fluoride-promoted elimination. youtube.com

Structural Elucidation and Conformational Analysis of Isobutyl Hydroxymethyl Carbamate

Conformational Dynamics and Rotational Barrier Studies of Carbamate (B1207046) Moieties

The energy barrier to rotation around the C-N bond in N-alkylcarbamates is typically around 16 kcal/mol. nih.govacs.org This barrier is generally lower than that observed in analogous amides. The magnitude of the rotational barrier is sensitive to several factors:

Electronic Effects: Electron-withdrawing substituents on the nitrogen atom can decrease the C-N bond's double-bond character, thereby lowering the rotational barrier. nih.govacs.org Conversely, electron-donating groups tend to increase the barrier. youtube.com

Steric Effects: Bulky substituents on either the nitrogen or the oxygen atom can influence the relative stability of the ground and transition states of rotation, thus affecting the barrier height.

Solvent Effects: The polarity of the solvent can differentially solvate the ground state and the more polar transition state, leading to changes in the rotational energy barrier. acs.org

The study of these conformational dynamics is primarily carried out using dynamic nuclear magnetic resonance (DNMR) spectroscopy. youtube.com By monitoring the coalescence of distinct NMR signals from the different rotamers as the temperature is increased, the rate of interconversion and the free energy of activation (ΔG‡) for the rotation can be calculated. Computational chemistry, using methods like Density Functional Theory (DFT), is also employed to model the potential energy surface of rotation and to corroborate experimental findings. usu.edu Conformational analysis provides critical insight into the three-dimensional structure and flexibility of carbamate-containing molecules. lumenlearning.comlibretexts.org

Computational Chemistry and Theoretical Modeling of Isobutyl Hydroxymethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a lens through which the distribution of electrons and the energetic landscape of chemical reactions can be understood. mpg.de For carbamates, these calculations are crucial for detailing the influence of their characteristic functional group on molecular properties.

Density Functional Theory (DFT) Applications in Carbamate (B1207046) Studies

Density Functional Theory (DFT) stands out as a computationally efficient and accurate method for investigating the electronic properties of molecular systems. mpg.de It is predicated on the concept that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more tractable than the many-body wavefunction. mpg.de

In the study of carbamates, DFT has been widely applied to understand their structural and electronic characteristics. For instance, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to optimize the molecular geometries of various carbamate pesticides. nih.gov These studies reveal that the carbamate unit tends to be planar, a feature attributed to the delocalization of π-electrons across the N-C=O backbone. nih.govacs.org This resonance stabilization is a key feature of the carbamate moiety, influencing its chemical behavior. nih.gov

DFT studies have also been instrumental in analyzing the vibrational spectra (IR and Raman) of carbamates. By comparing theoretically calculated spectra with experimental data, researchers can validate computed structures and assign vibrational modes to specific molecular motions. nih.gov For example, characteristic vibrational peaks for carbamates have been identified, providing a theoretical basis for their detection and analysis. nih.gov

Furthermore, DFT is used to calculate various electronic properties that are essential for predicting reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of molecular electrostatic potential (MEP), and atomic charges. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

| Carbamate Studied | DFT Functional/Basis Set | Key Findings | Reference |

| Carbaryl, Carbofuran (B1668357), Aldicarb | B3LYP/6-31G(d,p) | Optimized molecular structures and calculated vibrational spectra matched well with experimental Raman spectra. Characteristic peaks were identified. | nih.gov |

| Boc-2-amino-1-propanol | DFT (unspecified) | Carbamate units are planar due to π-electron delocalization. Cis configurations can be energetically stable. | nih.govacs.org |

| Methiocarb, Carbofuran, Pirimicarb | B3LYP/6-31G(d) | Geometric optimizations were performed to determine the lowest energy states and clarify degradation reaction mechanisms. | researchgate.net |

| Group V Transition Metal Carbides | GGA | Calculated lattice constants, bulk moduli, and electronic band structures to understand their fundamental properties. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions of Carbamate Derivatives

While quantum chemical calculations provide deep insights into the static electronic properties of molecules, Molecular Dynamics (MD) simulations offer a dynamic perspective on their behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govacs.org

For carbamate derivatives, MD simulations are invaluable for exploring their conformational landscapes. The rotation around the C-N bond in the carbamate group is restricted due to its partial double-bond character, leading to the possible existence of syn and anti (or cis and trans) conformers. nih.govacs.orgnih.gov MD simulations, often in conjunction with conformational search methods, can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.govacs.org These studies have shown that while peptides predominantly adopt trans configurations, carbamates can have energetically stable cis configurations. nih.govacs.org

MD simulations are also crucial for studying the interactions of carbamates with their environment, such as solvents or biological macromolecules. nih.gov For example, simulations of carbamate adducts bound to the glutamate (B1630785) receptor (GluR2) have been used to examine their stability within the receptor's binding pocket. nih.gov By calculating binding free energies, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can predict the affinity of different carbamate ligands for a protein target. nih.gov These simulations provide atomic-level detail on the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

| System Studied | Simulation Method/Force Field | Key Focus and Findings | Reference |

| Boc-carbamate monomer in chloroform | Conformational search (Maestro), OPLS-2005 force field, GB/SA solvation model | Thoroughly explored the conformational landscape, identifying multiple stable conformers. The results were validated against experimental IR, VCD, and NMR spectra. | nih.govacs.org |

| BMAA and its carbamate adducts with GluR2 | NAMD/OPLS-AA and AMBER/ff19SB | Monitored the stability of ligands in the receptor's binding core. Carbamate adducts were found to be more stable than the parent compound. | nih.gov |

| Methomyl (B1676398) hydrolysis by esterase PestE | QM/MM MD simulations | Investigated the hydrolysis mechanism, revealing a two-step process involving serine-initiated nucleophilic attack and C-O bond cleavage. | nih.gov |

| Carbamate derivatives as AChE inhibitors | Molecular docking | Assessed the binding affinity of novel carbamate derivatives to the acetylcholinesterase enzyme. | researchgate.net |

Reaction Pathway Modeling and Transition State Analysis for Carbamate Transformations

Understanding the chemical transformations of carbamates, such as their formation, hydrolysis, or degradation, requires detailed knowledge of the reaction mechanisms, including the structures of transition states and the associated energy barriers. Computational modeling provides a powerful tool for elucidating these complex reaction pathways.

Theoretical studies, often employing DFT, can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.netnih.gov The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. nih.gov

For example, the hydrolysis of carbamates has been a subject of significant computational investigation. Studies on the hydrolysis of MEA (monoethanolamine) carbamate have explored various pathways, including neutral and alkaline hydrolysis. nih.gov These calculations have shown that the direct hydrolysis can have high activation barriers, but alternative pathways involving proton transfer from other species in the solution can provide more efficient routes for carbamate conversion. nih.gov

Similarly, the degradation of carbamate pesticides by radicals, such as the hydroxyl (•OH) radical in the atmosphere, has been modeled computationally. researchgate.net Direct dynamics methods, which calculate potential energy information on-the-fly during the simulation of the reaction, have been used to investigate these reactions and calculate thermal rate constants. researchgate.net

The formation of carbamates from the reaction of amines with carbon dioxide has also been modeled. researchgate.net The commonly accepted zwitterion mechanism involves the nucleophilic attack of the amine nitrogen on the CO2 carbon, followed by proton transfer to a base. researchgate.net Computational analysis helps to understand the energetics of this process and the factors influencing the reaction rate. researchgate.net

| Reaction Studied | Computational Method | Key Findings | Reference |

| Hydrolysis of MEA carbamate | Ab initio molecular orbital calculations with PCM | The direct interconversion of carbamate and bicarbonate was examined. A pathway involving proton transfer from protonated MEA to carbamate was found to be most efficient. | nih.gov |

| Degradation of carbamate pesticides | DFT (B3LYP/6-31G(d)) | Energy calculations for possible reaction pathways were performed to clarify degradation mechanisms in gaseous and aqueous phases. | researchgate.net |

| Hydrolysis of methomyl by esterase PestE | QM/MM calculations | The hydrolysis mechanism was found to involve two main steps with calculated potential barriers of 19.1 kcal/mol for the rate-determining step. | nih.gov |

| Thermal cleavage of Methyl N-phenyl carbamate | Experimental (with proposed mechanisms) | The thermal reaction was slow, but catalytic reactions led to aniline (B41778) and urea (B33335), likely dominated by water adsorbed on the catalyst surface. | mdpi.com |

| Formation of carbamates from amines and CO2 | Kinetic studies and proposed mechanisms | The rate-limiting step can be either C-N bond formation or proton transfer, depending on the basicity of the amine. | researchgate.net |

Role of Isobutyl Hydroxymethyl Carbamate in Advanced Organic Synthesis and Materials Science

Precursors for Specialized Monomers and Polymer Synthesis (e.g., Polyurethane Components)

Carbamates are integral to the chemical and paint industries, serving as starting materials and intermediates. nih.govacs.org One of the most significant applications of carbamate (B1207046) chemistry is in the production of polyurethanes. researchgate.net While the direct use of isobutyl (hydroxymethyl)carbamate in large-scale polyurethane production is not explicitly detailed in the search results, its structure suggests its potential as a precursor for specialized monomers.

Polyurethanes are typically synthesized through the reaction of diisocyanates with diols. researchgate.net Carbamates can serve as precursors to isocyanates through thermal decomposition. researchgate.net Alternatively, phosgene-free routes to polyurethanes are being explored, which may involve the direct reaction of carbamates or their derivatives. researchgate.netresearchgate.net

The hydroxymethyl group in this compound offers a reactive site that could be exploited in polymerization reactions. For instance, it could potentially react with isocyanates to form urethane (B1682113) linkages, incorporating the isobutyl carbamate moiety into the polymer backbone. This could be a method to modify the physical properties of the resulting polymer.

Research into other carbamate derivatives has shown their utility in materials science. For example, 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is used in the production of coatings and adhesives, where its chemical structure contributes to enhanced adhesion and durability. It also serves as a building block for polymers like polyurethane foams and elastomers, modifying their physical properties. This highlights the potential for carbamate compounds with similar functionalities, like this compound, to be valuable in materials science.

Intermediates in Complex Molecule Construction and Derivatization

The chemical structure of this compound, with its multiple functional groups, makes it a useful intermediate in the construction of more complex molecules. ontosight.ai Carbamates, in general, are recognized as important intermediates in the synthesis of various organic compounds, including pharmaceuticals. ontosight.ainih.gov

The hydroxymethyl group can undergo a variety of chemical transformations. For example, it can be oxidized to a carboxylic acid or reduced to a methyl group. It can also participate in etherification reactions. For instance, benzyl (B1604629) hydroxymethyl carbamate can be reacted with isopropyl alcohol in the presence of an acid catalyst to form benzyl isopropoxymethyl carbamate. orgsyn.org A similar reaction could be envisioned for this compound.

The carbamate group itself can also be a site for further reactions. While stable, under certain conditions, it can be derivatized. For example, N-Boc protected amines can undergo rhodium-catalyzed coupling with arylboroxines to form amides. organic-chemistry.org

The synthesis of complex molecules often involves multi-step reaction sequences where the strategic use of intermediates is crucial. Carbamate-containing molecules can act as key building blocks, providing a stable core that can be elaborated upon through reactions at other sites. acs.org

Catalytic Systems and Reaction Media Innovations Involving Carbamate Intermediates

Carbamate intermediates play a significant role in various catalytic processes, particularly in reactions involving carbon dioxide (CO₂). The formation of carbamates from the reaction of amines and CO₂ is a key step in many CO₂ utilization strategies. rsc.orgrsc.org

Recent research has focused on developing efficient catalytic systems for carbamate synthesis. For example, zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have been shown to be effective for CO₂ fixation through carbamate synthesis under environmentally benign conditions. acs.org The mechanism of these reactions often involves the formation of a carbamate intermediate that is stabilized by the catalyst or a base. acs.org

Strong organic bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), can mediate the formation of carbamates from amines and CO₂. rsc.orgrsc.org Mechanistic studies suggest that the role of the base can be to deprotonate the amine as it attacks a CO₂ molecule. rsc.org In some proposed mechanisms, a zwitterionic adduct of the superbase and CO₂ is formed, which then acts as a carboxylating agent. rsc.org

While the direct involvement of this compound in these specific catalytic systems is not mentioned, the fundamental chemistry of carbamate formation and reactivity is central to these innovations. The study of carbamate intermediates in catalytic cycles provides insights into reaction mechanisms and aids in the design of new and more efficient catalysts. rsc.orgrsc.org Furthermore, the use of ionic liquids as catalysts for the N-tert-butyloxycarbonylation of amines demonstrates the ongoing innovation in reaction media for carbamate synthesis. organic-chemistry.org

Environmental Transformation and Degradation Pathways of Carbamate Compounds

Abiotic Degradation Mechanisms

The breakdown of chemical compounds in the environment without the involvement of living organisms is a critical aspect of their life cycle. For carbamates in general, hydrolysis and photolysis are recognized as primary abiotic degradation routes.

Hydrolysis in Aqueous Systems: Factors and Products

The hydrolysis of carbamates, a chemical reaction with water that leads to the breakdown of the compound, is influenced by the pH of the surrounding water. Generally, carbamate (B1207046) hydrolysis can be catalyzed by acids or bases. clemson.eduscielo.br For many carbamates, the rate of hydrolysis is significantly faster in alkaline conditions compared to neutral or acidic environments. clemson.edu The process typically involves the cleavage of the ester bond. nih.gov

However, specific kinetic data, such as hydrolysis rate constants (k_h) and half-lives (t_1/2) at different pH levels for isobutyl (hydroxymethyl)carbamate, are not documented in available scientific literature. Consequently, a data table detailing these parameters cannot be constructed. The expected hydrolysis products would likely be isobutanol, formaldehyde (B43269), and carbamic acid, which would further decompose to ammonia (B1221849) and carbon dioxide, but this is based on general chemical principles rather than specific experimental evidence for this compound.

Photolytic Degradation Processes in Environmental Matrices

Photolysis, the degradation of a compound by light, is another potential environmental fate for carbamates. researchgate.net This process can occur through direct absorption of light or indirectly through reactions with other light-activated molecules in the environment. The efficiency of photolysis is dependent on factors such as the light absorption spectrum of the compound and the presence of photosensitizers.

Despite the general understanding that carbamates are susceptible to photolytic degradation, no studies specifically investigating the photolysis of this compound were identified. Research on other carbamates, such as carbofuran (B1668357), indicates that photolysis can lead to various transformation products, some of which may be as toxic as the parent compound. researchgate.net Without specific research, the photolytic degradation products and quantum yield for this compound remain unknown.

Biotic Degradation Mechanisms

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Metabolism and Enzymatic Pathways for Carbamate Transformation

The microbial degradation of carbamates is a widely studied field, with the initial and most critical step being the enzymatic hydrolysis of the carbamate bond. nih.govnih.gov This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases. nih.govfrontiersin.org These enzymes break the ester linkage, leading to the formation of an alcohol, a carbamic acid derivative, and subsequently amine and carbon dioxide. frontiersin.org

While this general pathway is well-established for many carbamate pesticides, the specific enzymatic pathways involved in the metabolism of this compound have not been elucidated. nih.govnih.gov Research on other carbamates has identified specific genes, such as mcd, cehA, and cahA, that code for carbamate hydrolases. nih.gov However, no such genetic information is available for the degradation of this compound.

Role of Specific Microbial Genera in Carbamate Biotransformation

A diverse range of bacteria and fungi have been identified with the ability to degrade various carbamate compounds. Genera such as Pseudomonas, Sphingobium, Aspergillus, and Trichoderma are frequently cited in the literature for their carbamate-degrading capabilities. researchgate.netresearchgate.net For instance, a strain of Pseudomonas aeruginosa has been shown to utilize carbofuran as a sole source of carbon and energy. minervamedica.it Another study detailed the engineering of Pseudomonas bharatica to degrade carbaryl. nih.gov

Despite this knowledge, there are no published studies that specifically link any microbial genera to the biotransformation of this compound. Therefore, a table of microbial genera and the specific carbamates they degrade cannot be populated with an entry for this particular compound.

Biochemical Cascade Analysis in Environmental Contexts

A biochemical cascade analysis would involve a detailed, step-by-step examination of the metabolic pathways, identifying the sequence of enzymatic reactions and intermediate metabolites involved in the degradation of a compound. This level of analysis requires extensive experimental data from metabolic studies.

Currently, there is no information available in the scientific literature to perform a biochemical cascade analysis for the environmental degradation of this compound. The necessary research to identify the specific enzymes, metabolites, and the sequence of their formation has not been conducted.

Q & A

Q. What are the established synthetic routes for Isobutyl (hydroxymethyl)carbamate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via carbamate esterification, where hydroxymethyl groups react with isobutyl chloroformate in the presence of a base (e.g., triethylamine). Key parameters include temperature (optimized at 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for better solubility), and stoichiometric ratios (1:1.2 molar ratio of hydroxymethyl precursor to chloroformate for maximal conversion). Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- NMR : H NMR shows distinct peaks for the isobutyl group (δ 0.9–1.1 ppm for CH, δ 1.8–2.0 ppm for CH) and the hydroxymethyl moiety (δ 3.5–4.0 ppm). The carbamate NH proton appears as a broad singlet (δ 5.0–5.5 ppm) .

- IR : Carbamate C=O stretch at 1680–1720 cm and N-H bend at 1530–1560 cm confirm functional group integrity .

- LC-MS : Molecular ion [M+H] at m/z corresponding to the molecular formula (e.g., CHNO: 161.11) and fragment ions (e.g., loss of CO at m/z 117) validate structure .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols should assess:

- Temperature : Accelerated degradation studies at 40°C/75% RH vs. ambient conditions (25°C) over 4–12 weeks.

- pH : Hydrolysis kinetics in buffered solutions (pH 2–10) using HPLC to monitor carbamate decomposition.

- Light sensitivity : Exposure to UV/visible light (ICH Q1B guidelines) with periodic sampling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction kinetics for carbamate formation?

Discrepancies in kinetic data (e.g., activation energies, rate constants) may arise from solvent effects or competing reaction pathways. To address this:

- Use stopped-flow spectroscopy to monitor intermediates in real-time .

- Compare DFT-calculated transition states with experimental Arrhenius plots to identify dominant mechanisms .

- Validate reproducibility via triplicate runs with controlled humidity (<5% HO) .

Q. How can computational modeling optimize this compound’s reactivity in nucleophilic environments?

- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO vs. THF) to predict nucleophilic attack sites.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon) prone to amine or alcohol nucleophiles .

- Validate models with experimental Hammett correlations using substituted aryl nucleophiles .

Q. What methodologies are recommended for analyzing trace impurities in this compound batches?

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., isobutanol, CO) from incomplete reactions .

- HPLC-PDA/ELSD : Quantify non-volatile impurities (e.g., unreacted hydroxymethyl precursors) using C18 columns (acetonitrile/water mobile phase) .

- ICP-MS : Screen for metal catalysts (e.g., residual Pd from coupling reactions) at ppb levels .

Q. How do steric and electronic effects influence the carbamate’s interaction with biological targets?

- Structure-Activity Relationship (SAR) Studies : Modify the hydroxymethyl group (e.g., replace with -CF) and assess binding affinity via SPR or ITC.

- X-ray Crystallography : Co-crystallize with enzymes (e.g., serine hydrolases) to map hydrogen-bonding interactions .

Methodological Best Practices

Q. What statistical approaches are essential for validating reproducibility in carbamate synthesis?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 matrix) to evaluate temperature, solvent, and catalyst interactions .

- Control Charts : Track yield and purity across 10+ batches to identify process variability .

Q. How should researchers address conflicting toxicity data in preclinical studies?

- Cross-reference Ames Test (mutagenicity) and MTT Assay (cytotoxicity) results under identical metabolic activation conditions (e.g., S9 liver fractions) .

- Perform toxicokinetic profiling to distinguish compound-specific effects from metabolite-driven toxicity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.